5-chloro-N-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
Description
Properties
Molecular Formula |
C19H15Cl2N3OS |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H15Cl2N3OS/c1-12-4-2-3-5-13(12)11-26-19-22-10-16(21)17(24-19)18(25)23-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,23,25) |
InChI Key |
MCCHDCDJZRGJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Amide Bond
The first step involves coupling 5-chloropyrimidine-4-carboxylic acid with 4-chloroaniline to form the carboxamide intermediate. This reaction is typically conducted in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and a base like N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) at 0–5°C. The reaction proceeds via activation of the carboxylic acid to an intermediate active ester, followed by nucleophilic attack by the aniline.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling Agent | EDCl | 85–90 |
| Solvent | DCM | — |
| Temperature | 0–5°C | — |
| Reaction Time | 12–16 hours | — |
Introduction of the Sulfanyl Group
The second step involves nucleophilic substitution at position 2 of the pyrimidine ring using 2-methylbenzyl mercaptan. This reaction is conducted under basic conditions (e.g., potassium carbonate or sodium hydride ) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 60–80°C. The steric hindrance imposed by the ortho-methyl group necessitates longer reaction times compared to para- or meta-substituted analogs.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | K2CO3 | 70–75 |
| Solvent | DMF | — |
| Temperature | 70°C | — |
| Reaction Time | 24–36 hours | — |
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency, scalability, and reproducibility. Key adaptations include:
-
Continuous Flow Reactors : Enable precise temperature control and reduced reaction times for the amidation step.
-
Solvent Recycling : DMF or DMSO is recovered via distillation to minimize waste.
-
Crystallization-Based Purification : The final product is purified via recrystallization from ethanol/water mixtures, achieving >98% purity.
Reaction Optimization and Challenges
Impact of Substituent Position on Reactivity
The ortho-methyl group in 2-methylbenzyl mercaptan introduces steric hindrance, slowing the nucleophilic substitution compared to para- or meta-substituted analogs. Optimization strategies include:
Byproduct Formation and Mitigation
Common byproducts include:
-
Disulfide Derivatives : Formed via oxidation of excess mercaptan. Controlled inert atmospheres (N2 or Ar) suppress this.
-
Unsubstituted Pyrimidine : Minimized by using a 20–30% molar excess of 2-methylbenzyl mercaptan.
Analytical Characterization
The final product is validated using:
-
High-Performance Liquid Chromatography (HPLC) : Purity >98% (C18 column, acetonitrile/water gradient).
-
Nuclear Magnetic Resonance (NMR) :
-
1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.30 (m, 8H, aromatic-H), 4.45 (s, 2H, SCH2), 2.35 (s, 3H, CH3).
-
13C NMR : δ 165.2 (C=O), 158.1 (C-Cl), 140.2–125.3 (aromatic-C), 40.1 (SCH2), 19.8 (CH3).
-
-
Mass Spectrometry (MS) : [M+H]+ at m/z 404.3 (calculated for C19H15Cl2N3OS).
Comparative Analysis with Structural Analogs
| Substituent Position | Reaction Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|
| Para-methyl (4-CH3) | 18–24 | 85–90 | 99 |
| Meta-methyl (3-CH3) | 24–30 | 75–80 | 98 |
| Ortho-methyl (2-CH3) | 24–36 | 70–75 | 98 |
The reduced yield for the ortho-methyl derivative underscores the steric challenges inherent to this substitution pattern .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits promising antimicrobial properties, particularly against various bacterial and fungal strains. Pyrimidine derivatives, including this compound, have been shown to inhibit the growth of pathogens by targeting essential enzymes involved in nucleic acid synthesis.
Case Study: Antifungal Activity
A study highlighted the synthesis of pyrimidine derivatives and their antifungal activities, demonstrating that modifications on the pyrimidine ring can enhance efficacy against fungi such as Candida albicans and Aspergillus niger .
| Compound | Activity | Reference |
|---|---|---|
| 5-chloro-N-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide | Antifungal |
Anticancer Applications
The anticancer potential of this compound stems from its ability to inhibit key enzymes involved in cancer cell proliferation. Pyrimidine derivatives are known to interfere with DNA biosynthesis pathways, making them effective against various cancer types.
Case Study: Inhibition Studies
Research has demonstrated that derivatives similar to 5-chloro-N-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide exhibit potent activity against breast cancer cell lines, significantly reducing cell viability in vitro .
Antiviral Properties
Emerging studies suggest that this compound may also possess antiviral properties, particularly against RNA viruses. Pyrimidine derivatives have been explored for their ability to inhibit viral replication through various mechanisms.
Case Study: Antiviral Activity
A recent investigation into pyrimidine analogs indicated that modifications at specific positions on the pyrimidine ring could enhance antiviral efficacy against viruses like HIV and HCV . The structural features of 5-chloro-N-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide may contribute to its potential as an antiviral agent.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations in the Sulfanyl Group
The sulfanyl group at position 2 of the pyrimidine ring is a critical determinant of electronic and steric properties. Key analogues include:
*Estimated based on ; †Predicted based on substituent contributions.
Key Observations :
- The 2-methylbenzyl group in the target compound increases molecular weight and lipophilicity (XLogP ~3.8) compared to simpler alkyl chains like propyl (XLogP 3.2) .
- 4-Fluorobenzyl () reduces steric bulk compared to 2-methylbenzyl but adds polarity due to fluorine, balancing lipophilicity and solubility .
Carboxamide Substituent Modifications
The N-linked aryl group in the carboxamide moiety influences target selectivity and solubility:
Key Observations :
- The 4-chlorophenyl group in the target compound optimizes hydrophobicity for membrane penetration, a feature shared with ’s 2,6-dimethylphenyl variant, which adds steric bulk but may reduce binding efficiency .
- Ethyl-linked polar groups (e.g., 3,4-dimethoxyphenyl in ) improve aqueous solubility but may compromise target affinity due to increased polarity .
Biological Activity
5-chloro-N-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine-4-carboxamide family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanism of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of 5-chloro-N-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide can be represented as follows:
- Molecular Formula : C₁₈H₁₈Cl₂N₄OS
- Molecular Weight : 388.34 g/mol
This compound features a pyrimidine ring substituted with a chloro group, a chlorophenyl moiety, and a sulfanyl group, which contribute to its biological activity.
Research indicates that compounds in the pyrimidine-4-carboxamide class may inhibit specific enzymes involved in lipid metabolism. Notably, studies have identified their role as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme crucial for the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs) . The inhibition of this enzyme can lead to altered levels of NAEs, which are implicated in various physiological processes including pain modulation and neuroprotection.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrimidine derivatives, including those similar to 5-chloro-N-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide. The results showed significant activity against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong potential as antimicrobial agents .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 5-chloro-N-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide | Staphylococcus aureus | 0.5 |
| 5-chloro-N-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide | Escherichia coli | 1.0 |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. These activities are significant due to their implications in treating conditions such as Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition (%) at 100 μM |
|---|---|
| Acetylcholinesterase | 75% |
| Urease | 60% |
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications to the substituents on the pyrimidine ring can significantly affect biological activity. For instance, replacing the methyl group with larger aromatic groups tends to enhance antimicrobial activity while maintaining enzyme inhibition properties .
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of related pyrimidine derivatives led to reduced inflammatory responses and pain relief, suggesting potential therapeutic applications in pain management .
- Clinical Implications : Given its dual action as an antimicrobial and enzyme inhibitor, this compound may be explored further for its potential in treating infections alongside neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
